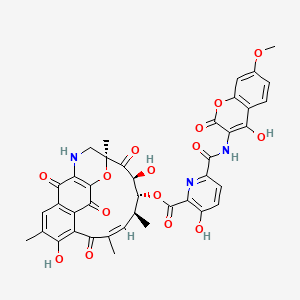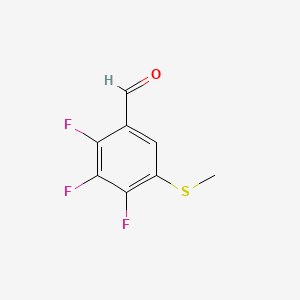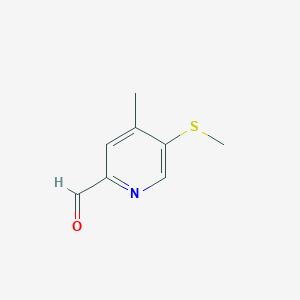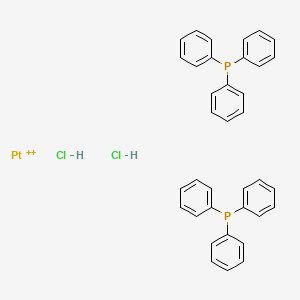
Dichlorobis(triphenylphosphine)platinum (II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(triphenylphosphine)platinum (II) is a coordination complex with the chemical formula [PtCl2(PPh3)2]. It is a platinum-based compound where the platinum atom is coordinated to two chloride ions and two triphenylphosphine ligands. This compound is widely used in various fields of chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Dichlorobis(triphenylphosphine)platinum (II) can be synthesized by reacting potassium tetrachloroplatinate (K2PtCl4) with triphenylphosphine (PPh3) in an appropriate solvent. The reaction typically proceeds as follows:
K2PtCl4+2PPh3→[PtCl2(PPh3)2]+2KCl
The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(triphenylphosphine)platinum (II) are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes using larger reaction vessels, continuous stirring, and controlled temperature conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Dichlorobis(triphenylphosphine)platinum (II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as amines, phosphines, or carbonyls.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, changing its oxidation state and reactivity.
Catalytic Reactions: It acts as a catalyst in several organic reactions, including hydrogenation, hydroformylation, and cyclopropanation.
Common Reagents and Conditions
Common reagents used in reactions with Dichlorobis(triphenylphosphine)platinum (II) include:
Amines: For substitution reactions.
Hydrogen gas: For hydrogenation reactions.
Carbon monoxide: For hydroformylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine-coordinated platinum complexes, while hydrogenation reactions can yield reduced organic compounds .
科学的研究の応用
Dichlorobis(triphenylphosphine)platinum (II) has a wide range of applications in scientific research:
Biology and Medicine: Platinum complexes, including Dichlorobis(triphenylphosphine)platinum (II), are studied for their potential anticancer properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism of action of Dichlorobis(triphenylphosphine)platinum (II) involves its ability to coordinate with various ligands and catalyze reactions. The platinum center can undergo changes in its oxidation state, facilitating different types of chemical transformations. In biological systems, it can bind to DNA and proteins, disrupting their function and leading to cell death .
類似化合物との比較
Similar Compounds
cis-Dichlorobis(triphenylphosphine)platinum (II): This isomer has a similar structure but different spatial arrangement of ligands.
Dichlorobis(triphenylphosphine)palladium (II): A palladium analog with similar reactivity and applications.
Uniqueness
Dichlorobis(triphenylphosphine)platinum (II) is unique due to its specific coordination geometry and reactivity. The trans configuration allows for distinct catalytic properties and interactions with ligands compared to its cis isomer and palladium analogs .
特性
分子式 |
C36H32Cl2P2Pt+2 |
|---|---|
分子量 |
792.6 g/mol |
IUPAC名 |
platinum(2+);triphenylphosphane;dihydrochloride |
InChI |
InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2 |
InChIキー |
XAFJSPPHVXDRIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


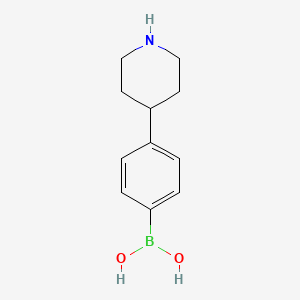
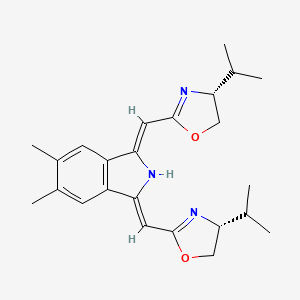
![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
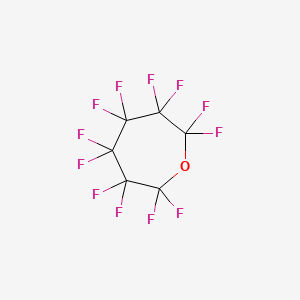
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
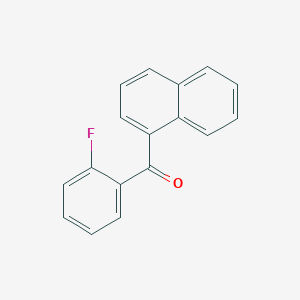
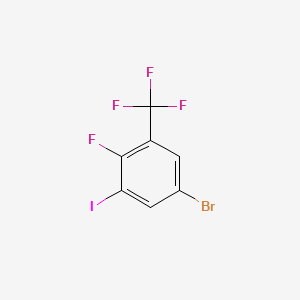

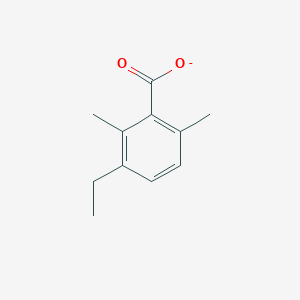
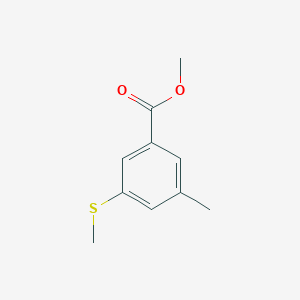
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
